An In-depth Technical Guide to N-Succinylglycine: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to N-Succinylglycine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinylglycine is an N-acyl-amino acid, specifically a derivative of the simplest amino acid, glycine (B1666218), where a succinyl group is attached to the nitrogen atom.[1] This modification imparts distinct chemical properties and biological relevance to the molecule. N-Succinylglycine and other acylglycines are endogenous metabolites that play a role in fatty acid metabolism.[1] Their levels can be altered in certain inborn errors of metabolism, particularly fatty acid oxidation disorders, making them important biomarkers for diagnosis and disease monitoring.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, experimental protocols, and biological significance of N-Succinylglycine.
Chemical Structure and Identification
N-Succinylglycine is structurally characterized by a glycine backbone linked to a succinic acid moiety via an amide bond.
IUPAC Name: 4-(carboxymethylamino)-4-oxobutanoic acid[3]
Chemical Formula: C₆H₉NO₅[3]
Molecular Structure:
Caption: 2D Chemical Structure of N-Succinylglycine.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 175.14 g/mol | [3] |
| Appearance | White solid (based on glycine properties) | [4] |
| Melting Point | Data not available | |
| Assay Purity (HPLC) | ≥95.0% | [5] |
| Storage Temperature | 2-8°C | [5] |
| Computed XLogP3 | -1.4 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Rotatable Bond Count | 5 | [3] |
| SMILES | C(CC(=O)O)C(=O)NCC(=O)O | [3] |
| InChI | InChI=1S/C6H9NO5/c8-4(1-2-5(9)10)7-3-6(11)12/h1-3H2,(H,7,8)(H,9,10)(H,11,12) | [3] |
| InChIKey | HQESMQVYRAJTEA-UHFFFAOYSA-N | [3] |
Experimental Protocols
Synthesis of N-Succinylglycine
A general and adaptable method for the synthesis of N-acyl amino acids involves the acylation of the amino acid with an acid anhydride (B1165640).[6] The following protocol is a specific adaptation for the synthesis of N-Succinylglycine from glycine and succinic anhydride.
Materials:
-
Glycine
-
Succinic anhydride
-
Water
-
Mechanical stirrer
-
Ice bath
-
Büchner funnel and flask
-
Drying oven
Procedure:
-
In a suitable flask equipped with a mechanical stirrer, dissolve 1 mole of glycine in water with vigorous stirring.
-
Once the glycine is substantially dissolved, add 1.1 moles of succinic anhydride to the solution in one portion.
-
Continue vigorous stirring. The reaction is typically exothermic.
-
After the initial reaction subsides (approximately 20-30 minutes), cool the reaction mixture in an ice bath to induce crystallization of the N-Succinylglycine product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water to remove any unreacted starting materials.
-
Dry the purified N-Succinylglycine in a drying oven at a temperature below its decomposition point (e.g., 60-80°C) until a constant weight is achieved.
Caption: Workflow for the synthesis of N-Succinylglycine.
Purification by Recrystallization
For higher purity, N-Succinylglycine can be recrystallized. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[7] Water or aqueous ethanol (B145695) mixtures are often suitable for polar compounds like N-acyl amino acids.[8]
Materials:
-
Crude N-Succinylglycine
-
Recrystallization solvent (e.g., water, ethanol/water mixture)
-
Heating source (e.g., hot plate)
-
Erlenmeyer flask
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In an Erlenmeyer flask, add the crude N-Succinylglycine.
-
Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of N-Succinylglycine and for its quantification in biological samples.[5] Given its polar nature, reversed-phase chromatography with a C18 column is a common approach.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV or Mass Spectrometry (MS) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or MS detection for higher sensitivity and specificity.[9]
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Dissolve a known amount of N-Succinylglycine in the initial mobile phase to prepare a standard solution.
-
For biological samples, a protein precipitation step followed by solid-phase extraction may be necessary to remove interferences.[10][11]
Biological Significance and Signaling Pathway
N-Succinylglycine is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule with glycine.[1] This reaction is primarily catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT) .[12][13]
The formation of N-acylglycines, including N-Succinylglycine, is a detoxification pathway that helps to maintain the mitochondrial pool of free coenzyme A (CoASH).[13] In certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency , the accumulation of specific acyl-CoA intermediates leads to their conjugation with glycine, resulting in elevated levels of the corresponding N-acylglycines in urine and blood.[2][14] Therefore, the detection of N-Succinylglycine and other acylglycines can be a diagnostic marker for these conditions.
The general pathway for the formation of N-Succinylglycine is as follows:
Caption: Formation of N-Succinylglycine via Glycine N-acyltransferase.
Conclusion
N-Succinylglycine is a chemically well-defined metabolite with significant biological relevance, particularly in the context of fatty acid metabolism and its associated disorders. This technical guide provides a foundational understanding of its structure, properties, and methods for its synthesis and analysis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this and related N-acylglycine compounds. Further research into the specific signaling roles and therapeutic potential of N-Succinylglycine is warranted.
References
- 1. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel glycine conjugates in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinylglycine | C6H9NO5 | CID 14954082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Succinylglycine analytical standard 5694-33-7 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Glycine N-acyltransferase - Wikipedia [en.wikipedia.org]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
